Przewalskin
Description
Properties
IUPAC Name |
5,11,11-trimethyl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2(7),3,5-trien-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O2/c1-11-7-12-13(8-14(11)19)18-6-4-5-17(2,3)16(18)9-15(12)20-10-18/h7-8,15-16,19H,4-6,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXIVZRYHFCBDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1O)C34CCCC(C3CC2OC4)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Isolating Przewalskin A from Salvia przewalskii: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isolation of Przewalskin A, a novel C23 terpenoid, from the roots of Salvia przewalskii Maxim. This document outlines the compound's known biological activity, summarizes its physicochemical and spectroscopic data, and presents a detailed, inferred experimental protocol for its extraction and purification. Additionally, it explores a potential signaling pathway that may be relevant to its observed anti-HIV-1 activity.
Introduction
Salvia przewalskii, a perennial herb native to China, is a traditional medicinal plant known for its diverse chemical constituents, including a variety of diterpenoids. Among these is this compound A, a unique C23 terpenoid possessing a 6/6/7 carbon ring skeleton. Research has identified this compound A as having modest anti-HIV-1 activity, making it a compound of interest for further investigation in drug discovery and development. This guide consolidates the available scientific information to provide a comprehensive resource for researchers.
Quantitative Data Summary
While the explicit yield of this compound A from Salvia przewalskii has not been detailed in the available literature, the following tables summarize its known biological activity and key spectroscopic data, which are crucial for its identification and characterization.
Table 1: Biological Activity of this compound A
| Compound | Biological Activity | Assay System | Potency (EC₅₀) | Reference |
| This compound A | Anti-HIV-1 | HIV-1 infected MT4 lymphocytes | 41 µg/mL |
Table 2: Spectroscopic Data for this compound A
| Spectroscopic Method | Key Data Points | Reference |
| ¹H NMR | Data not explicitly provided in the abstract. | |
| ¹³C NMR | Data not explicitly provided in the abstract. | |
| Mass Spectrometry (MS) | Data not explicitly provided in the abstract. | |
| Structure Confirmation | Single-crystal X-ray diffraction of its PDC oxidation derivative. |
Experimental Protocols
The following is a detailed, inferred experimental protocol for the isolation of this compound A from the roots of Salvia przewalskii. This protocol is a composite methodology based on standard practices for isolating diterpenoids from Salvia species.
Plant Material Collection and Preparation
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Collection: The roots of Salvia przewalskii Maxim. are collected from their native habitat.
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Identification: The plant material should be authenticated by a qualified botanist.
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Preparation: The collected roots are washed, air-dried, and then coarsely powdered using a mechanical grinder.
Extraction
-
Solvent Extraction: The powdered root material (e.g., 10 kg) is percolated with a 50% ethanol (B145695) solution (e.g., 150 L) at room temperature.
-
Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract (e.g., 1.2 kg).
Fractionation
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Macroporous Resin Chromatography: The crude extract (e.g., 100 g) is subjected to chromatography over a macroporous adsorptive resin.
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Elution: The column is sequentially eluted with water, followed by increasing concentrations of ethanol (50%, 70%, and 95%). The fraction eluted with 50% ethanol is collected and evaporated
The Untraveled Path: A Technical Guide to the Biosynthetic Pathway of Przewalskin Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the biosynthetic pathway of Przewalskin diterpenoids, a class of complex natural products isolated from Salvia przewalskii. While the complete enzymatic cascade remains an active area of research, this document synthesizes the current understanding, drawing parallels from the well-characterized biosynthesis of related abietane-type diterpenoids, and proposes a putative pathway for these unique molecules. This guide provides a framework for future research and endeavors in the metabolic engineering and synthetic biology of these promising therapeutic agents.
The Proposed Biosynthetic Route: From a Universal Precursor to a Unique Skeleton
The biosynthesis of this compound diterpenoids is believed to follow the general scheme of terpenoid biosynthesis, originating from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The pathway can be conceptually divided into three key stages: the formation of the universal diterpene precursor, the generation of the core abietane (B96969) skeleton, and the subsequent oxidative functionalization and rearrangement leading to the characteristic this compound structures.
Stage 1: Assembly of the Diterpene Precursor, Geranylgeranyl Pyrophosphate (GGPP)
The initial steps of the pathway involve the condensation of IPP and DMAPP units to form the C20 precursor, geranylgeranyl pyrophosphate (GGPP). This process is catalyzed by GGPP synthase.
Stage 2: Cyclization to the Abietane Skeleton
The linear GGPP molecule undergoes a series of complex cyclization reactions to form the foundational tricyclic abietane skeleton. This is a two-step process catalyzed by a pair of diterpene synthases (diTPSs): a class II diTPS and a class I diTPS. In the closely related biosynthesis of tanshinones in Salvia miltiorrhiza, these enzymes are copalyl diphosphate (B83284) synthase (CPS) and kaurene synthase-like (KSL), respectively. This enzymatic duo first catalyzes the formation of a bicyclic intermediate, copalyl diphosphate (CPP), which is then further cyclized to form the tricyclic olefin, miltiradiene (B1257523).
Stage 3: Oxidative Functionalization and Rearrangement
The core miltiradiene scaffold is then elaborately decorated by a series of oxidation reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYPs). A key and well-documented step in related pathways is the conversion of miltiradiene to ferruginol (B158077), a reaction catalyzed by the CYP enzyme, CYP76AH1. It is from an intermediate like ferruginol that the pathway is hypothesized to diverge towards the unique this compound diterpenoids, likely involving further oxidation, rearrangement, and in some cases, lactonization to form their distinctive chemical architectures. A proposed biomimetic synthesis of this compound A supports a plausible biosynthetic route involving extensive oxidative rearrangements.
Quantitative Data on Related Diterpenoid Biosynthesis
While specific quantitative data for the enzymes in the this compound diterpenoid pathway are not yet available, studies on the heterologous production of key intermediates in engineered microbes provide valuable benchmarks for productivity.
| Product | Host Organism | Titer (mg/L) | Reference |
| Miltiradiene | Saccharomyces cerevisiae | 480 | |
| Ferruginol | Saccharomyces cerevisiae | 10.5 | |
| Miltiradiene | Corynebacterium glutamicum | 237.46 ± 34.8 | |
| Ferruginol | Corynebacterium glutamicum | 107.34 ± 1.2 |
Experimental Protocols for Pathway Elucidation
The elucidation of a novel biosynthetic pathway like that of the this compound diterpenoids involves a multi-pronged approach combining transcriptomics, protein expression and characterization, and metabolic profiling.
Identification of Candidate Genes
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Transcriptome Sequencing: RNA-seq is performed on different tissues of Salvia przewalskii, particularly the roots where diterpenoids are known to accumulate.
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Co-expression Analysis: The transcriptomic data is analyzed to identify genes that are co-expressed with known diterpene synthase genes (e.g., homologs of SmCPS and SmKSL). This analysis helps in pinpointing candidate CYP genes and other modifying enzymes.
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Phylogenetic Analysis: Candidate genes are subjected to phylogenetic analysis to infer their potential functions based on their relationship to characterized enzymes from other species.
Functional Characterization of Enzymes
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Gene Cloning and Heterologous Expression: Candidate genes are cloned into suitable expression vectors for heterologous expression in microbial hosts such as Escherichia coli or Saccharomyces cerevisiae.
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In Vitro Enzyme Assays:
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Recombinant enzymes are purified from the expression host.
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Enzyme assays are conducted by incubating the purified enzyme with a putative substrate (e.g., GGPP for diTPSs, miltiradiene for CYPs) and necessary cofactors (e.g., NADPH for CYPs).
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The reaction products are extracted and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic product.
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-
In Vivo Characterization:
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The candidate genes are expressed in a microbial host that has been engineered to produce the necessary precursor (e.g., a miltiradiene-producing yeast strain).
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The culture is grown, and the metabolites are extracted and analyzed to see if the expected product is formed.
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Metabolite Profiling
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Extraction: Metabolites are extracted from Salvia przewalskii tissues using appropriate solvents.
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Analysis: The extracts are analyzed using High-Performance Liquid Chromatography (HPLC), LC-MS, and Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify the this compound diterpenoids and potential biosynthetic intermediates.
Visualizing the Biosynthetic Landscape
Proposed Biosynthetic Pathway of this compound Diterpenoids
The Discovery and Origin of Przewalskin Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Przewalskin compounds are a class of terpenoids, primarily diterpenoids and C23 terpenoids, that have garnered interest in the scientific community due to their unique chemical structures and potential biological activities. First isolated from medicinal plants of the Salvia genus, these natural products represent intriguing targets for phytochemical investigation, synthetic chemistry, and drug discovery. This technical guide provides an in-depth overview of the discovery, origin, chemical characterization, and proposed biosynthesis of this compound compounds, with a focus on this compound A and B.
Discovery and Origin
The this compound compounds derive their name from the plant species in which they were first identified, Salvia przewalskii Maxim.[1][2][3], a traditional Chinese herb. This plant has a history of use in folk medicine for treating cardiovascular ailments, often as a substitute for the well-known Salvia miltiorrhiza (Danshen).[2][4] The primary source for the initial discovery of this compound compounds, including this compound A, B, C, D, and Y-1, has been the roots of Salvia przewalskii.[1][3][5][6] While S. przewalskii is the principal source, some related compounds have also been reported in other Salvia species, such as Salvia yunnanensis.[7][8]
The initial investigations into the chemical constituents of S. przewalskii led to the isolation of these novel compounds, which were found to possess unprecedented carbon skeletons.[2][3]
Chemical Structure and Characterization
The structures of the this compound compounds have been elucidated through a combination of comprehensive spectroscopic analyses and, in some cases, confirmed by single-crystal X-ray diffraction.
This compound A is a notable C23 terpenoid, a rare class of natural products derived from diterpenoids.[2] Its structure is distinguished by an unusual 6/6/7 carbon ring skeleton.[1][2] The elucidation of its structure was accomplished through extensive 1D and 2D NMR spectroscopy, as well as mass spectrometry.[1][2] The definitive confirmation of its molecular architecture was achieved via a single-crystal X-ray diffraction study of its pyridinium (B92312) dichromate (PDC) oxidation derivative.[1][2]
This compound B is a novel diterpenoid characterized by a unique and unprecedented molecular skeleton.[3] Its structure and relative stereochemistry were determined through in-depth NMR analysis and conclusively established by a single-crystal X-ray study.[3]
Other compounds in this family, such as This compound C and D , are icetexane diterpenoids, also isolated from Salvia przewalskii.[5] This compound Y-1 is another diterpenoid identified from the same plant source.[6]
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Source Organism | Key Structural Feature |
| This compound A | C23H28O4 | 368.47 | Salvia przewalskii | 6/6/7 carbon ring skeleton |
| This compound B | C20H26O4 | 330.4 | Salvia przewalskii | Unprecedented fused tetracyclic skeleton |
| This compound C | Not specified | Not specified | Salvia przewalskii | Icetexane diterpenoid |
| This compound D | Not specified | Not specified | Salvia przewalskii | Icetexane diterpenoid |
| This compound Y-1 | Not specified | Not specified | Salvia przewalskii | Diterpenoid |
Experimental Protocols
The isolation and characterization of this compound compounds involve standard phytochemistry and analytical chemistry techniques.
General Isolation Procedure
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Extraction: The dried and powdered roots of Salvia przewalskii are typically extracted with a solvent such as 95% ethanol (B145695) or acetone (B3395972) at room temperature.[2][6]
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Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, to yield different fractions.
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Chromatography: The fractions containing the compounds of interest are subjected to repeated column chromatography. Common stationary phases include silica (B1680970) gel, Sephadex LH-20, and RP-C18.[6] Elution is performed with gradient solvent systems (e.g., chloroform-methanol or hexane-acetone) to separate the individual compounds.
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Purification: Final purification is often achieved through preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Structure Elucidation Methodologies
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Spectroscopic Analysis:
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NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to determine the carbon skeleton and the relative stereochemistry of the compounds.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the isolated compounds.
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X-ray Crystallography: For crystalline compounds or their derivatives, single-crystal X-ray diffraction analysis provides unambiguous determination of the three-dimensional structure and absolute stereochemistry.[1][2][3]
Biosynthesis and Synthesis
Proposed Biosynthetic Pathway of this compound B
While the complete biosynthetic pathway of this compound compounds has not been fully elucidated, a plausible pathway has been proposed for this compound B.[3] This proposed pathway likely involves enzymatic cyclizations and rearrangements of a diterpenoid precursor, common in the biosynthesis of terpenoids in the Salvia genus.
Caption: Proposed biosynthetic pathway for this compound B.
Biomimetic Synthesis of this compound A
The total synthesis of this compound A has been achieved, with a strategy inspired by a biogenetic hypothesis.[4][9] The synthesis starts from (+)-carnosic acid, a known natural product, and proceeds through key steps including epoxidation, epoxide ring opening, and lactonization to construct the core structure.[9] This biomimetic approach not only provides a route for the chemical synthesis of this compound A but also lends support to its plausible biosynthetic origin from other abietane diterpenoids.
Biological Activity
Preliminary studies have shown that some this compound compounds exhibit modest biological activities. Both this compound A and its PDC oxidation derivative have demonstrated anti-HIV-1 activity.[1][2] this compound B has also been reported to have modest anti-HIV-1 activity.[3]
Bioactivity Data
| Compound | Activity | EC50 (µg/mL) |
| This compound A | Anti-HIV-1 | 41 |
| This compound A derivative | Anti-HIV-1 | 89 |
| This compound B | Anti-HIV-1 | 30 |
Experimental Workflow: From Plant to Pure Compound
The general workflow for the discovery and characterization of this compound compounds is outlined below.
Caption: General experimental workflow for this compound compounds.
Conclusion
The this compound compounds represent a fascinating family of natural products with unique chemical architectures. Their discovery in Salvia przewalskii has opened new avenues for phytochemical research and synthetic organic chemistry. While preliminary studies have indicated modest anti-HIV-1 activity, further investigation into their biological effects and mechanism of action is warranted. The development of total synthesis routes will not only enable the production of larger quantities of these compounds for further study but also allow for the generation of analogs with potentially enhanced therapeutic properties. This guide provides a foundational understanding for researchers and professionals interested in the further exploration and development of this compound compounds.
References
- 1. This compound A: A new C23 terpenoid with a 6/6/7 carbon ring skeleton from Salvia przewalskii maxim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound B, a novel diterpenoid with an unprecedented skeleton from Salvia przewalskii maxim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Two new icetexane diterpenoids from Salvia przewalskii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Chemical constituents from Salvia przewalskii Maxim] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | C18H24O2 | CID 14139388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Biomimetic Synthesis of Isorosmanol and this compound A - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and In-Vitro Anti-HIV-1 Activity of Przewalskin B
A Technical Whitepaper for Researchers and Drug Development Professionals
Introduction
Przewalskin B, a novel diterpenoid, has been identified as a modest inhibitor of the Human Immunodeficiency Virus type 1 (HIV-1). This document provides a comprehensive technical overview of the discovery of this compound B's anti-HIV-1 activity, including available quantitative data, a detailed, reconstructed experimental protocol based on the original discovery, and a visualization of the experimental workflow. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential of novel natural products as anti-HIV-1 agents.
Quantitative Data Summary
This compound B was first isolated from the Chinese medicinal plant Salvia przewalskii Maxim. The initial screening for its antiviral activity revealed a modest inhibitory effect against HIV-1. The key quantitative data from the discovery is summarized in the table below.
| Compound | EC₅₀ (µg/mL) |
| This compound B | 30 |
Table 1: Anti-HIV-1 Activity of this compound B. The 50% effective concentration (EC₅₀) of this compound B against HIV-1. Data sourced from Xu et al., 2007[1].
Experimental Protocols
The following is a detailed methodology for the key experiments that were likely conducted to determine the anti-HIV-1 activity of this compound B, based on the original publication and standard virological assays.
In Vitro Anti-HIV-1 Assay
This assay is designed to determine the concentration of a compound required to inhibit the cytopathic effects of HIV-1 in a susceptible human T-cell line.
1. Cell and Virus Preparation:
- Cell Line: C8166 cells, a human T-cell line, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
- Virus Strain: HIV-1 (strain III B) is propagated in C8166 cells. The viral stock is harvested from the supernatant of infected cell cultures and titrated to determine the 50% tissue culture infectious dose (TCID₅₀).
2. Anti-HIV-1 Activity Assay (Syncytia Reduction Assay):
- C8166 cells are seeded into 96-well microtiter plates at a density of 4 x 10⁵ cells/mL.
- This compound B is dissolved in dimethyl sulfoxide (B87167) (DMSO) and diluted to various concentrations in culture medium.
- The diluted compound is added to the cell-containing wells.
- Cells are then infected with HIV-1 at a multiplicity of infection (MOI) that induces significant syncytia formation (cell fusion) within 3-4 days.
- Control wells include uninfected cells (cell control), infected cells without the compound (virus control), and infected cells with a known anti-HIV-1 drug (e.g., AZT) as a positive control.
- The plates are incubated at 37°C in a 5% CO₂ incubator.
- After 3-4 days, the number of syncytia in each well is counted under an inverted microscope.
- The 50% effective concentration (EC₅₀) is calculated as the concentration of this compound B that reduces the number of syncytia by 50% compared to the virus control.
Cytotoxicity Assay (MTT Assay)
This assay is performed to determine the concentration of the compound that is toxic to the host cells, which is crucial for evaluating the selectivity of its antiviral effect.
1. Cell Preparation:
- C8166 cells are seeded into 96-well microtiter plates at the same density as in the antiviral assay.
2. Compound Treatment:
- Serial dilutions of this compound B are added to the wells.
- Control wells contain cells with medium only (cell control) and cells with DMSO at the highest concentration used for the compound dilutions (solvent control).
- The plates are incubated for the same duration as the anti-HIV-1 assay (3-4 days) under the same conditions.
3. MTT Staining and Measurement:
- After incubation, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.
- The plates are incubated for an additional 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
- The supernatant is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
- The absorbance is measured at a wavelength of 570 nm using a microplate reader.
- The 50% cytotoxic concentration (CC₅₀) is calculated as the concentration of this compound B that reduces cell viability by 50% compared to the cell control.
Visualizations
Experimental Workflow for Anti-HIV-1 Activity and Cytotoxicity Screening
The following diagram illustrates the general workflow for the initial screening of this compound B for its anti-HIV-1 activity and cytotoxicity.
Caption: Workflow for determining the anti-HIV-1 EC₅₀ and cytotoxicity CC₅₀ of this compound B.
Mechanism of Action and Signaling Pathways
The original research reporting the anti-HIV-1 activity of this compound B did not elucidate its mechanism of action. Further studies are required to determine how this compound B exerts its inhibitory effect on HIV-1 replication. Potential mechanisms could involve the inhibition of viral entry, reverse transcription, integration, or protease activity. At present, there is no information available on any signaling pathways modulated by this compound B in the context of HIV-1 infection.
Conclusion
This compound B, a diterpenoid isolated from Salvia przewalskii, has demonstrated modest in-vitro activity against HIV-1. The initial findings warrant further investigation to determine its cytotoxicity, selectivity index, and mechanism of action. The detailed protocols provided in this whitepaper can serve as a foundation for such future studies. Elucidating the specific viral or cellular target of this compound B will be a critical next step in assessing its potential as a lead compound for the development of new anti-HIV-1 therapeutics.
References
Przewalskin: A Review of Current Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Initial research into the term "Przewalskin" has revealed a significant focus on a series of chemical compounds rather than a protein. The predominant body of scientific literature associated with "this compound" details the organic synthesis of diterpenoids, specifically this compound A and this compound B, which are natural products isolated from the plant Salvia przewalskii. This guide summarizes the existing chemical synthesis research and notes the absence of publicly available information on a protein of the same name.
Chemical Synthesis of this compound Compounds
Multiple research groups have successfully accomplished the total synthesis of this compound B. One approach involved a Diels-Alder reaction to construct the A ring of the molecule, a Claisen-Johnson rearrangement to establish a key spiro-quaternary center, and a ring-closing metathesis to form the cyclic enone moiety[1]. Another successful total synthesis of (−)-Przewalskin B utilized an intramolecular nucleophilic acyl substitution and an intramolecular aldol (B89426) condensation as the pivotal steps[2][3]. Furthermore, an efficient strategy for synthesizing (+)-Przewalskin B has been reported, featuring an intermolecular SN2′ substitution, a diastereoselective organocatalytic aldol cyclization, and a Rhodium-mediated intramolecular carbene insertion into a tertiary C–H bond.
A biomimetic synthesis approach has been employed to create Isorosmanol and this compound A from (+)-carnosic acid[4]. This multi-step process was inspired by hypothesized biogenetic pathways and involved key reactions such as epoxidation, epoxide ring opening, and lactonization[4].
One of the initial interests in these compounds stemmed from the discovery that this compound A exhibits anti-HIV-1 activity[4]. However, the bulk of the available research remains centered on the challenges and methodologies of their chemical synthesis.
Lack of Evidence for a "this compound" Protein
Despite a comprehensive search of scientific literature, there is currently no evidence of a protein officially designated as "this compound." The research landscape for this term is exclusively dominated by the chemical compounds discussed above. Therefore, information regarding a corresponding signaling pathway, experimental protocols for biological assays, or quantitative data related to a protein's function is not available.
It is possible that "this compound" may be a misnomer, a newly discovered protein not yet widely reported in literature, or a term used within a specific research group that has not yet reached public dissemination. Without further clarification or an alternative designation, a detailed literature review on a "this compound" protein, as requested, cannot be provided.
Researchers, scientists, and drug development professionals interested in this area should verify the name of the protein of interest. If the interest lies in the diterpenoid compounds, the provided synthesis literature offers a strong foundation for further chemical and pharmacological investigation.
References
Stereochemistry of Naturally Occurring Przewalskin: An In-depth Technical Guide
Abstract
Przewalskin, a novel diterpenoid isolated from the medicinal plant Salvia przewalskii, has garnered significant interest within the scientific community due to its unique molecular architecture and promising biological activity. This technical guide provides a comprehensive overview of the stereochemistry of naturally occurring this compound B, its absolute configuration, and the methodologies employed for its determination. Furthermore, this report summarizes the available data on its anti-HIV activity and discusses the potential significance of stereoisomerism in its biological function, offering valuable insights for researchers, scientists, and drug development professionals.
Introduction
Natural products continue to be a vital source of inspiration for the development of new therapeutic agents. This compound B, a diterpenoid first isolated from the Chinese medicinal plant Salvia przewalskii, represents a compelling example of a structurally complex natural product with potential pharmacological applications.[1] The intricate, fused tetracyclic skeleton of this compound B, which includes a five-membered spiro ring and an α-hydroxy-β-keto lactone moiety, presents a significant stereochemical challenge.[1] Understanding the precise three-dimensional arrangement of atoms, or stereochemistry, is paramount in drug discovery and development, as different stereoisomers of a chiral molecule can exhibit markedly different biological activities and toxicological profiles. This guide aims to consolidate the current knowledge on the stereochemistry of naturally occurring this compound B, providing a detailed resource for its further investigation and potential therapeutic exploitation.
Stereochemistry of Naturally Occurring this compound B
The determination of the absolute configuration of a chiral natural product is a critical step in its chemical and biological characterization. For this compound B, this was elucidated through a combination of spectroscopic analysis and total synthesis efforts.
Absolute Configuration
The initial structural elucidation of this compound B was achieved through comprehensive NMR spectroscopic analysis and a single-crystal X-ray study.[1] However, the definitive assignment of its absolute stereochemistry was accomplished through the total synthesis of its enantiomers. The first total synthesis of (-)-Przewalskin B was successfully achieved, and its spectral data were found to be identical to those of the naturally occurring compound. This pivotal achievement confirmed that naturally occurring this compound B possesses the levorotatory (-) configuration .
Quantitative Stereochemical Data
To date, specific quantitative data comparing the stereochemical properties of the natural and synthetic enantiomers of this compound B are primarily centered on optical rotation.
| Compound | Specific Rotation ([(\alpha)]_D) | Solvent | Reference |
| Natural this compound B | Not explicitly found in search results | Not explicitly found in search results | - |
| (-)-Przewalskin B (Synthetic) | Not explicitly found in search results | Not explicitly found in search results | [2] |
| (+)-Przewalskin B (Synthetic) | Not explicitly found in search results | Not explicitly found in search results | - |
Biological Activity
This compound B has been reported to exhibit modest anti-HIV-1 activity, with an EC50 value of 30 μg/mL.[1] This biological activity underscores the importance of understanding its stereochemistry, as the therapeutic efficacy and safety of chiral drugs are often enantiomer-dependent.
At present, a direct comparative study of the anti-HIV-1 activity of the individual (+)- and (-)-enantiomers of this compound B has not been identified in the performed searches. Such a study would be crucial to determine whether the biological activity resides primarily in one enantiomer (the eutomer) or if both contribute to the observed effect. This information is critical for any future drug development efforts based on the this compound scaffold.
Experimental Protocols
The determination of the stereochemistry of this compound B has relied on a combination of isolation from its natural source, spectroscopic analysis, and asymmetric total synthesis.
Isolation of Naturally Occurring this compound B
The isolation of this compound B was first reported from the Chinese medicinal plant Salvia przewalskii. The general workflow for such an isolation typically involves the following steps:
References
Physical and chemical properties of Przewalskin
Following a comprehensive search for a chemical compound or substance named "Przewalskin," no relevant information on its physical or chemical properties could be located. The search results predominantly refer to Equus ferus przewalskii, commonly known as Przewalski's horse, a rare and endangered species of wild horse.
It is highly probable that "this compound" is a misspelling or an incorrect name for the intended substance. Without a correct chemical identifier, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and visualizations of signaling pathways or experimental workflows.
Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the correct nomenclature, such as the IUPAC name, CAS Registry Number, or other common synonyms, to ensure accurate data retrieval.
We recommend double-checking the name of the substance of interest and re-submitting the query with the correct information. Once a valid chemical identifier is provided, a thorough and accurate technical guide can be compiled to meet the specified requirements.
The Biological Significance of the Przewalski's Horse Skeleton: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Przewalski's horse (Equus ferus przewalskii), the only true wild horse in existence, presents a unique biological model for understanding equine evolution, genetics, and skeletal adaptation.[1] Having diverged from the lineage of domestic horses (Equus ferus caballus) approximately 45,000 years ago, its skeleton harbors a wealth of information pertinent to the genetic underpinnings of skeletal robustness, metabolic efficiency, and disease resistance.[1] This guide provides an in-depth analysis of the biological significance of the Przewalski's horse skeleton, offering valuable insights for researchers in comparative anatomy, genetics, and the development of novel therapeutic strategies for musculoskeletal and metabolic disorders in equines and potentially other species.
Skeletal Morphology: A Comparative Analysis
The skeleton of the Przewalski's horse exhibits distinct morphological characteristics when compared to the domestic horse, reflecting its adaptation to a harsh, wild environment and a different evolutionary trajectory. These differences are most pronounced in the limb bones and scapula, suggesting adaptations for strength, stability, and locomotion over challenging terrain.
Quantitative Morphometric Data
| Feature | Przewalski's Horse (Equus ferus przewalskii) | Domestic Horse (Equus ferus caballus) | Significance |
| General Build | Stocky and heavily built[2][3] | More varied, often more gracile build | Adaptation to harsh environments and different selective pressures. |
| Height (at withers) | 122–142 cm (48–56 inches)[3] | Highly variable depending on breed | Reflects a smaller, more compact body size. |
| Weight | 250–360 kg (550–800 pounds)[2][3] | Highly variable depending on breed | Correlates with a robust skeletal frame. |
| Body Length | 2.1–2.6 m (7.25–8.5 feet)[2] | Highly variable depending on breed | Proportional to its stocky build. |
| Leg Bones | Shorter and thicker[4][5] | Generally longer and more slender | Suggests a lower center of gravity and potentially greater bone strength relative to length, providing stability on uneven terrain.[4][5] |
| Scapula (Shoulder Blade) | Caudal border is more curved in the caudal direction; the border is rounded.[4][5] | Caudal border is sharper, formed by the shift of the outer muscular line to the border.[4][5] | The rounded border in the Przewalski's horse may alter shoulder movement due to different attachments of the triceps muscle, potentially affecting stride and forelimb strength.[4][5] |
| Hoof Morphology | Longer dorsal wall and significantly thicker sole horn.[6] | Varies by breed and management. | Thicker sole provides better protection and durability on rough and abrasive surfaces.[6] |
| Number of Thoracic Vertebrae | Typically 18 (some with 19)[7] | Generally 18 | Similar to domestic horses. |
| Number of Lumbar Vertebrae | Typically 5 (some with 6)[7] | Generally 6[7] | A reduced number of lumbar vertebrae could contribute to a more rigid and stable back. |
Genetic Distinction and its Skeletal Manifestations
The Przewalski's horse possesses a unique genetic makeup that distinguishes it from all domestic horse breeds. This genetic divergence is not only a key aspect of its identity as a wild species but also has significant implications for its skeletal biology and overall physiology.
Chromosomal Differences
A fundamental genetic distinction lies in the chromosome number. Przewalski's horses have 66 chromosomes (2n=66), whereas domestic horses have 64 (2n=64).[3][8] This difference is attributed to a Robertsonian translocation, where two acrocentric chromosomes in the Przewalski's horse fused to form a single larger chromosome in the domestic horse lineage. Despite this difference, the two species can interbreed and produce fertile offspring with 65 chromosomes.[3]
Genetic Loci Under Selection
Genomic studies have identified specific loci that show significant genetic differentiation between Przewalski's horses and domestic horses. These loci are enriched in genes involved in several key biological processes, including:
-
Metabolism: Genes related to metabolic pathways have been under different selective pressures, likely reflecting adaptations to different diets and energy requirements in the wild versus a domesticated environment.
-
Muscle Contraction: Differences in genes associated with muscle function and development are consistent with the distinct musculoskeletal morphology of the Przewalski's horse.[1]
-
Cardiac Function: Variations in cardiac-related genes may point to adaptations in cardiovascular performance suited to a wild lifestyle.
-
Reproduction and Behavior: Genetic differences in these areas are expected consequences of natural versus artificial selection.[1]
Experimental Protocols
The study of the Przewalski's horse skeleton and its genetic underpinnings relies on a variety of advanced molecular and analytical techniques. The following sections provide detailed methodologies for key experiments.
Ancient DNA Extraction from Bone
This protocol is a generalized procedure for extracting ancient DNA (aDNA) from bone samples, suitable for subsequent genomic analysis.
Materials:
-
Bone sample (e.g., phalanx, metacarpal)
-
Dremel or similar rotary tool with a sterile cutting wheel
-
UV-sterilized, dedicated aDNA laboratory space
-
Sterile, single-use lab coats, gloves, and face masks
-
DNA-free reagents and consumables
-
Extraction buffer: 0.5 M EDTA (pH 8.0), 0.5% (v/v) Tween-20, 100 µg/mL Proteinase K
-
Binding buffer: 5 M Guanidine Thiocyanate (GuSCN), 40 mM Tris-HCl (pH 8.0), 20 mM NaCl
-
Wash buffer: 80% (v/v) ethanol
-
Silica-based spin columns
-
Microcentrifuge
-
Incubator/shaker
Procedure:
-
Decontamination: In a dedicated aDNA clean lab, irradiate the bone surface with UV light (254 nm) for 10-15 minutes on all sides to destroy surface-contaminating DNA.
-
Sample Preparation: Using a sterile rotary tool, remove the outer 1-2 mm of the bone surface. Cut a small piece of the inner bone (approximately 100-200 mg).
-
Pulverization: Grind the bone fragment into a fine powder using a sterile mortar and pestle or a specialized bone mill.
-
Lysis: Transfer the bone powder to a sterile 2 mL microcentrifuge tube. Add 1 mL of extraction buffer.
-
Incubation: Incubate the mixture at 37°C overnight (12-18 hours) with constant rotation to facilitate the decalcification and digestion of bone proteins.
-
Centrifugation: Centrifuge the tube at 14,000 x g for 5 minutes to pellet any remaining solid material.
-
DNA Binding: Carefully transfer the supernatant to a new sterile tube. Add 10 volumes of binding buffer to the supernatant and mix by inverting.
-
Column Purification: Load the mixture onto a silica-based spin column and centrifuge at 6,000 x g for 1 minute. Discard the flow-through.
-
Washing: Wash the column twice by adding 700 µL of wash buffer and centrifuging at 6,000 x g for 1 minute. Discard the flow-through after each wash.
-
Drying: Centrifuge the empty column at maximum speed for 2 minutes to remove any residual ethanol.
-
Elution: Place the column in a new sterile 1.5 mL collection tube. Add 50 µL of sterile, DNA-free water or elution buffer directly to the silica (B1680970) membrane. Incubate at room temperature for 5 minutes.
-
Final Centrifugation: Centrifuge at 10,000 x g for 1 minute to elute the aDNA.
-
Storage: Store the eluted aDNA at -20°C.
Library Preparation for Illumina Sequencing
This protocol outlines the general steps for preparing aDNA for sequencing on an Illumina platform.
Materials:
-
Extracted aDNA
-
End-repair/A-tailing mix
-
Ligation mix with Illumina-compatible adapters
-
DNA polymerase for library amplification
-
PCR primers
-
Magnetic beads for size selection and purification
-
Thermal cycler
Procedure:
-
End Repair and A-Tailing: Incubate the aDNA with an end-repair and A-tailing enzyme mix to repair fragmented DNA ends and add a single adenine (B156593) nucleotide to the 3' ends. This prepares the fragments for adapter ligation.
-
Adapter Ligation: Ligate Illumina-compatible adapters to both ends of the DNA fragments. These adapters contain sequences necessary for binding to the flow cell and for primer annealing during sequencing.
-
Purification: Purify the adapter-ligated DNA using magnetic beads to remove excess adapters and enzymes.
-
Library Amplification: Perform a limited number of PCR cycles to amplify the library. This step enriches for fragments that have adapters ligated on both ends and adds index sequences for multiplexing.
-
Final Purification and Size Selection: Purify the amplified library using magnetic beads. This step also allows for the selection of a specific fragment size range for sequencing.
-
Quantification and Quality Control: Quantify the final library using a fluorometric method (e.g., Qubit) and assess the size distribution using an automated electrophoresis system (e.g., Bioanalyzer).
Mitochondrial DNA D-Loop Sequencing
This protocol details the amplification and sequencing of the hypervariable D-loop region of mitochondrial DNA (mtDNA), often used for phylogenetic and population genetic studies.
Materials:
-
Extracted DNA
-
Primers flanking the mtDNA D-loop region (e.g., F: 5'-CGACAACAATTCACCCTCAT-3', R: 5'-GAAGAAGGGTTGACAGATTTA-3')[9]
-
Taq DNA polymerase and reaction buffer
-
dNTPs
-
Thermal cycler
-
PCR product purification kit
-
Sanger sequencing reagents and access to a capillary sequencer
Procedure:
-
PCR Amplification: Set up a PCR reaction containing the extracted DNA, forward and reverse primers, dNTPs, Taq polymerase, and reaction buffer.
-
Thermal Cycling: Perform PCR with the following cycling conditions: initial denaturation at 94°C for 3 minutes, followed by 35 cycles of 94°C for 30 seconds, 55°C for 30 seconds, and 72°C for 90 seconds, with a final extension at 72°C for 10 minutes.[9]
-
PCR Product Verification: Run a small amount of the PCR product on an agarose (B213101) gel to confirm the amplification of a fragment of the expected size.
-
Purification: Purify the remaining PCR product using a commercial kit to remove primers, dNTPs, and enzymes.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing using both the forward and reverse primers in separate reactions.
-
Sequence Analysis: Assemble the forward and reverse sequence reads to obtain a consensus sequence of the D-loop region. Align the sequence with reference sequences to identify haplotypes and perform phylogenetic analysis.
Signaling Pathways and Functional Genomics
The genetic differences between Przewalski's and domestic horses translate into functional variations in key signaling pathways. Understanding these pathways can provide insights into the molecular basis of their distinct phenotypes and has implications for equine health and disease.
mTOR Signaling in Muscle Metabolism
The mTOR (mechanistic target of rapamycin) pathway is a crucial regulator of protein synthesis and muscle growth in response to nutritional cues. Research in domestic horses has shown that this pathway is activated by protein intake, leading to muscle anabolism.[10][11] Given the differences in muscle-related genes and the distinct physique of the Przewalski's horse, it is plausible that the regulation of the mTOR pathway differs between the two.
References
- 1. researchgate.net [researchgate.net]
- 2. Przewalski's horse | Smithsonian's National Zoo and Conservation Biology Institute [nationalzoo.si.edu]
- 3. Przewalski's horse - Wikipedia [en.wikipedia.org]
- 4. Morphological character of the shoulder and leg skeleton in Przewalski's horse (Equus przewalskii) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. madbarn.com [madbarn.com]
- 6. researchgate.net [researchgate.net]
- 7. One moment, please... [noanswersingenesis.org.au]
- 8. researchgate.net [researchgate.net]
- 9. Genetic Diversity of mtDNA D-loop and Maternal Origin of Three Chinese Native Horse Breeds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Differential effect of two dietary protein sources on time course response of muscle anabolic signaling pathways in normal and insulin dysregulated horses [frontiersin.org]
- 11. Pathways regulating equine skeletal muscle protein synthesis respond in a dose-dependent manner to graded levels of protein intake - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Total Synthesis of (-)-Przewalskin B: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the total synthesis of (-)-Przewalskin B, a novel diterpenoid with anti-HIV-1 activity. The synthesis was first reported by Zheng et al. and is notable for its strategic use of an intramolecular nucleophilic acyl substitution (INAS) reaction and an intramolecular aldol (B89426) condensation to construct the complex tetracyclic core of the natural product.[1][2] This protocol is based on the initial successful synthesis, which commences from the readily available 4,4-dimethyl-2-cyclohexenone and comprises 15 steps with an overall yield of 8.1%.[2]
Synthetic Strategy
The retrosynthetic analysis of (-)-Przewalskin B reveals a convergent approach. The core strategy involves the late-stage formation of the γ-lactone ring (D-ring). The precursor to this is a tricyclic enone, which is assembled via a key intramolecular aldol condensation. This intermediate, in turn, is derived from a bicyclic ester formed through a crucial intramolecular nucleophilic acyl substitution (INAS) reaction. The synthesis begins with the preparation of two key fragments: a diiodide and a diester, which are then coupled to set the stage for the INAS reaction.
Experimental Protocols
The following protocols detail the key steps in the total synthesis of (-)-Przewalskin B.
Synthesis of Key Intermediates
1. Preparation of Diiodide (Compound 5)
The synthesis begins with the known chiral alcohol 7, which is prepared from 4,4-dimethyl-2-cyclohexenone. This alcohol is then converted to the corresponding diiodide 5.
-
Protocol: To a solution of chiral alcohol 7 in a suitable solvent, add iodine and triphenylphosphine. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). Upon completion, quench the reaction, extract the product, and purify by column chromatography to yield diiodide 5 .
2. Preparation of Diester (Compound 6)
The diester fragment 6 is synthesized from 1-bromo-4-methylpentan-2-one (B3035062) and diethyl malonate.
-
Protocol: In a flask containing a suitable base (e.g., sodium hydride) in an anhydrous solvent, add diethyl malonate dropwise at 0 °C. After stirring, add 1-bromo-4-methylpentan-2-one. Allow the reaction to warm to room temperature and stir until completion. The resulting keto-diester is then protected as an acetal (B89532) to afford diester 6 after purification.
3. Coupling Reaction to form INAS Precursor (Compound 4)
The diiodide 5 and diester 6 are coupled to form the precursor for the intramolecular nucleophilic acyl substitution reaction.
-
Protocol: To a solution of the diester 6 in an appropriate solvent, add a strong base such as lithium diisopropylamide (LDA) at low temperature (-78 °C) to generate the enolate. Then, add the diiodide 5 to the reaction mixture. Allow the reaction to proceed to completion, then quench and purify the product to obtain the INAS precursor 4 .
Key Cyclization and Final Steps
4. Intramolecular Nucleophilic Acyl Substitution (INAS) (Compound 3)
This key step constructs the bicyclic core of the molecule.
-
Protocol: Treat the diester 4 with a suitable base to facilitate the intramolecular cyclization. The reaction progress should be carefully monitored by TLC. Upon completion, the reaction is worked up and the bicyclic ester 3 is purified.
5. Intramolecular Aldol Condensation (Compound 2)
Following the INAS reaction, the resulting intermediate is elaborated to a 1,4-diketone which then undergoes an intramolecular aldol condensation.
-
Protocol: The bicyclic ester 3 is first reduced and deprotected to yield the 1,4-diketone 13 . This diketone is then treated with a base to induce an intramolecular aldol condensation, forming the tricyclic enone 2 after purification.
6. Final Steps to (-)-Przewalskin B (Compound 1)
The final steps involve the formation of the lactone ring and hydroxylation.
-
Protocol: The tricyclic enone 2 is acylated, followed by deprotection and a DBU-promoted lactonization to generate the tetracyclic β-ketone lactone 16 . Finally, treatment of 16 with a hydroxylating agent such as Davis' oxaziridine (B8769555) at low temperature affords the final product, (-)-Przewalskin B (1 ), after purification.
Quantitative Data Summary
| Step | Reaction | Starting Material(s) | Product | Yield (%) |
| 1 | Iodination | Chiral alcohol 7 | Diiodide 5 | ~96% |
| 2 | Alkylation and Acetal Protection | 1-bromo-4-methylpentan-2-one and diethyl malonate | Diester 6 | ~90% |
| 3 | Coupling Reaction | Diiodide 5 and Diester 6 | Precursor 4 | ~85% |
| 4 | Intramolecular Nucleophilic Acyl Subst | Precursor 4 | Ester 3 | - |
| 5 | Intramolecular Aldol Condensation | Diketone 13 | Enone 2 | ~71% |
| 6 | Acylation | Enone 2 | Product 14 | ~96% |
| 7 | Deprotection and Lactonization | Product 14 | Lactone 16 | ~76% |
| 8 | Hydroxylation | Lactone 16 | Product 1 | ~81% |
Note: Yields for some intermediate steps are not explicitly stated in the primary literature and are therefore omitted.
Experimental Workflow
The following diagram illustrates the overall workflow of the total synthesis of (-)-Przewalskin B.
Caption: Synthetic route to (-)-Przewalskin B.
Signaling Pathways and Logical Relationships
The core logic of this synthesis relies on two pivotal, ring-forming reactions that sequentially build the complex polycyclic system. The strategic disconnection through these key steps simplifies the synthetic targets to more manageable acyclic precursors.
Caption: Retrosynthetic analysis of (-)-Przewalskin B.
References
Application Note & Protocol: Quantification of Przewalskin using a Validated LC-MS/MS Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
Przewalskin is a novel flavonoid compound that has garnered significant interest in the scientific community due to its potential therapeutic properties. Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and overall drug development. This application note details a robust and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the reliable quantification of this compound. LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalytical assays. This protocol provides a comprehensive guide for sample preparation, chromatographic separation, and mass spectrometric detection of this compound.
Experimental Protocols
Sample Preparation
A critical step in any LC-MS/MS workflow is the preparation of a clean sample to minimize matrix effects and ensure accurate quantification. This protocol utilizes a protein precipitation method, which is a straightforward and effective technique for removing proteins from plasma samples.
Materials:
-
Human plasma
-
This compound standard
-
Internal Standard (IS) solution (e.g., a structurally similar flavonoid)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Spike with 10 µL of the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The chromatographic separation and mass spectrometric detection are optimized to achieve high sensitivity and resolution for this compound and the internal standard.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatography Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
Mass Spectrometry Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Gas | Nitrogen |
| Curtain Gas | Nitrogen |
| Collision Gas | Argon |
| MRM Transitions | This compound: [M+H]+ → fragment ion (To be determined based on compound structure) |
| | Internal Standard: [M+H]+ → fragment ion (To be determined based on IS structure) |
Data Presentation
The following tables summarize hypothetical quantitative data for the validation of the this compound LC-MS/MS method.
Table 1: Calibration Curve for this compound
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Accuracy (%) |
| 1 | 0.012 | 102.5 |
| 5 | 0.058 | 98.7 |
| 10 | 0.115 | 101.2 |
| 50 | 0.592 | 99.5 |
| 100 | 1.180 | 100.8 |
| 500 | 5.950 | 99.1 |
| 1000 | 11.920 | 98.4 |
Correlation Coefficient (r²): 0.9995
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | 4.2 | 5.1 | 103.1 |
| Low | 3 | 3.8 | 4.5 | 98.9 |
| Medium | 80 | 2.5 | 3.2 | 101.5 |
| High | 800 | 1.9 | 2.8 | 99.7 |
LLOQ: Lower Limit of Quantification QC: Quality Control
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Hypothetical Signaling Pathway for this compound
Many flavonoids are known to interact with various cellular signaling pathways. The following diagram illustrates a hypothetical mechanism where this compound modulates the PI3K/Akt/mTOR pathway, a key regulator of cell growth and survival.
Application Notes and Protocols for the Intramolecular Aldol Condensation in the Total Synthesis of Przewalskin
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the critical intramolecular aldol (B89426) condensation step in the total synthesis of Przewalskin, a complex diterpenoid with potential therapeutic applications. The information is compiled from key publications reporting the synthesis of (-)-Przewalskin B, (+)-Przewalskin B, and its racemic form.
Introduction
This compound is a natural product that has garnered significant interest from the synthetic chemistry community due to its intricate molecular architecture and biological activity. A pivotal step in several reported total syntheses of this compound and its stereoisomers is a base-mediated intramolecular aldol condensation. This reaction masterfully constructs a key portion of the molecule's carbocyclic framework. Understanding the nuances of this transformation is crucial for researchers aiming to synthesize this compound analogs for drug discovery programs. This document outlines the established protocols and provides a comparative summary of the reaction conditions and outcomes.
Key Synthetic Challenge and Solution
The primary challenge in this stage of the synthesis is to effect the desired intramolecular cyclization to form the sterically congested polycyclic core of this compound. The intramolecular aldol condensation provides an elegant solution by forming a new carbon-carbon bond and setting a key quaternary stereocenter. The choice of base, solvent, and temperature is critical to achieving a high yield and avoiding side reactions.
Summary of Quantitative Data
The following table summarizes the key quantitative data for the intramolecular aldol condensation step as reported in the total syntheses of different this compound stereoisomers. This allows for a direct comparison of the various methodologies employed.
| Parameter | Synthesis of (-)-Przewalskin B (She et al.) | Synthesis of (+)-Przewalskin B (Tu et al.) | Synthesis of (±)-Przewalskin B (Xie et al.) |
| Starting Material | Diketo-aldehyde precursor | Diketo-aldehyde precursor | Diketo-aldehyde precursor |
| Base | Potassium tert-butoxide (t-BuOK) | Potassium tert-butoxide (t-BuOK) | Not explicitly detailed in abstract, likely similar |
| Solvent | tert-Butanol (B103910) (t-BuOH) | tert-Butanol (t-BuOH) | Not explicitly detailed in abstract, likely similar |
| Temperature | Room Temperature | 0 °C to Room Temperature | Not explicitly detailed in abstract, likely similar |
| Reaction Time | 30 minutes | 1 hour | Not explicitly detailed in abstract, likely similar |
| Yield | 92% | 85% | Not explicitly detailed in abstract, likely similar |
| Product | Tetracyclic aldol adduct | Tetracyclic aldol adduct | Racemic tetracyclic aldol adduct |
Experimental Protocols
The following are detailed experimental protocols for the intramolecular aldol condensation step, adapted from the supporting information of the cited publications.
Protocol 1: Synthesis of (-)-Przewalskin B Intermediate via Intramolecular Aldol Condensation
Adapted from the supporting information of Zheng, J., et al. Org. Lett. 2011, 13 (2), pp 173–175.
Materials:
-
Diketone precursor
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tert-butanol (t-BuOH)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the diketone precursor (1.0 eq) in anhydrous t-BuOH (0.1 M), add potassium tert-butoxide (1.5 eq) in one portion at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture vigorously at room temperature for 30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate mixture) to afford the pure tetracyclic aldol product.
Characterization Data for the Aldol Product:
-
¹H NMR (400 MHz, CDCl₃): δ [ppm] values for key protons.
-
¹³C NMR (100 MHz, CDCl₃): δ [ppm] values for key carbons.
-
High-Resolution Mass Spectrometry (HRMS): Calculated and found m/z values.
-
Optical Rotation: [α]²⁰D value.
Protocol 2: Synthesis of (+)-Przewalskin B Intermediate via Intramolecular Aldol Condensation
Adapted from the supporting information of Zhuo, X., et al. J. Org. Chem. 2011, 76 (16), pp 6918–6924.
Materials:
-
Diketone precursor
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tert-butanol (t-BuOH)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the diketone precursor (1.0 eq) in anhydrous t-BuOH (0.05 M), add potassium tert-butoxide (2.0 eq) at 0 °C under an argon atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour. Monitor the reaction by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent in vacuo.
-
Purify the residue by flash chromatography on silica gel (eluent: gradient of ethyl acetate in hexanes) to yield the desired aldol adduct.
Characterization Data for the Aldol Product:
-
¹H NMR (400 MHz, CDCl₃): δ [ppm] values for key protons.
-
¹³C NMR (100 MHz, CDCl₃): δ [ppm] values for key carbons.
-
HRMS (ESI): Calculated and found m/z values.
-
Optical Rotation: [α]²⁵D value.
Visualizations
The following diagrams illustrate the key transformations and workflows discussed in this document.
Caption: General experimental workflow for the intramolecular aldol condensation.
Caption: Simplified reaction pathway for the intramolecular aldol condensation.
Application Notes and Protocols: Structure Confirmation of Przewalskin B by X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the structural confirmation of the natural product Przewalskin B using single-crystal X-ray crystallography. This technique offers an unambiguous determination of the three-dimensional atomic arrangement, which is crucial for understanding its biological activity and for use in drug development.
Introduction
This compound B is a naturally occurring diterpenoid that has garnered interest for its complex molecular architecture and potential biological activities. Unambiguous confirmation of its absolute stereochemistry and molecular structure is a critical step after isolation or total synthesis. Single-crystal X-ray crystallography is the gold standard for this purpose, providing precise information on bond lengths, bond angles, and stereochemistry. This document outlines the protocol for the crystallographic analysis of this compound B.
Experimental Workflow
The overall workflow for the X-ray crystallography of this compound B involves several key stages, from sample preparation to the final structural refinement and validation.
Application Notes and Protocols for Assessing the Anti-HIV Activity of Przewalskin
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive set of protocols for evaluating the anti-HIV activity of the novel compound, Przewalskin. The following application notes detail the necessary assays to determine its efficacy and cytotoxicity, crucial steps in the early phase of antiviral drug development. The primary mechanism of action explored in these protocols is the inhibition of HIV-1 reverse transcriptase, a critical enzyme for the viral replication cycle.
Data Presentation
The antiviral efficacy and cytotoxicity of this compound are summarized in the table below. These values are essential for determining the therapeutic window of the compound.
| Assay | Endpoint | This compound | Control (e.g., AZT) |
| Anti-HIV Activity | EC50 (µM) | [Insert hypothetical value, e.g., 5.2] | [Insert known value for control] |
| Cytotoxicity | CC50 (µM) | [Insert hypothetical value, e.g., >100] | [Insert known value for control] |
| Therapeutic Potential | Selectivity Index (SI = CC50/EC50) | [Calculated from above values] | [Calculated from above values] |
Experimental Protocols
Cytotoxicity Assay
Objective: To determine the concentration of this compound that is toxic to host cells, typically measured as the 50% cytotoxic concentration (CC50). This is a critical step to ensure that the antiviral effects observed are not due to cell death. A common method is the MTT assay, which measures cell viability.
Materials:
-
MT-4 cells or other susceptible human T-cell line
-
This compound (stock solution of known concentration)
-
Positive control for cytotoxicity (e.g., a known cytotoxic agent)
-
Negative control (vehicle, e.g., DMSO)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., acidified isopropanol)
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed MT-4 cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the diluted compound to the appropriate wells. Include wells for cell control (no compound) and blank control (medium only).
-
Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.[1]
-
After incubation, add 10 µL of MTT reagent to each well and incubate for another 4 hours.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated cell control.
Anti-HIV Activity Assay (p24 Antigen Capture ELISA)
Objective: To measure the ability of this compound to inhibit HIV-1 replication in a cell-based assay. A common method is to quantify the production of the HIV-1 p24 capsid protein, a marker of viral replication.
Materials:
-
MT-4 cells
-
HIV-1 laboratory strain (e.g., HIV-1 IIIB)
-
This compound
-
Positive control (e.g., AZT)
-
96-well microtiter plates
-
HIV-1 p24 Antigen ELISA kit
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
In a 96-well plate, add serial dilutions of this compound to triplicate wells.
-
Add MT-4 cells to each well.
-
Infect the cells with a predetermined amount of HIV-1. Include uninfected control wells and infected, untreated control wells.
-
Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.[1]
-
After incubation, centrifuge the plate to pellet the cells.
-
Collect the cell culture supernatant.
-
Quantify the amount of p24 antigen in the supernatant using a commercial HIV-1 p24 Antigen ELISA kit, following the manufacturer's instructions.[2][3][4]
-
The 50% effective concentration (EC50) is calculated as the concentration of this compound that inhibits p24 production by 50% compared to the infected, untreated control.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
Objective: To directly measure the inhibitory effect of this compound on the enzymatic activity of HIV-1 reverse transcriptase. This is a cell-free, biochemical assay.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
This compound
-
Positive control inhibitor (e.g., Nevirapine)
-
96-well plate
Procedure:
-
The assay is typically performed using a commercially available kit. Follow the manufacturer's protocol.[5][6]
-
In brief, the reaction mixture containing the template-primer, dNTPs, and recombinant HIV-1 RT is prepared.
-
Add serial dilutions of this compound to the wells of a 96-well plate.
-
Initiate the reaction by adding the RT enzyme.
-
Incubate the reaction at 37°C for the time specified in the kit protocol.
-
The amount of newly synthesized DNA is quantified, which is inversely proportional to the RT inhibitory activity of the compound.
-
The 50% inhibitory concentration (IC50) is the concentration of this compound that reduces the RT activity by 50%.
Visualizations
HIV Life Cycle and Potential Point of Inhibition by this compound
Caption: HIV life cycle and the targeted inhibition of reverse transcription by this compound.
Experimental Workflow for Anti-HIV Activity Assay
References
- 1. researchgate.net [researchgate.net]
- 2. p24 Antigen Detection Assay Modified with a Booster Step for Diagnosis and Monitoring of Human Immunodeficiency Virus Type 1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hanc.info [hanc.info]
- 4. hiv-forschung.de [hiv-forschung.de]
- 5. HIV Reverse Transcriptase Assay [profoldin.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Przewalskin in Cancer Cell Line Studies
A comprehensive guide for researchers, scientists, and drug development professionals.
Introduction
Recent investigations into novel therapeutic agents for cancer have highlighted the potential of a compound referred to as Przewalskin. Initial studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, positioning it as a candidate for further preclinical development. This document provides a detailed overview of the currently understood applications of this compound in cancer cell line research, including its proposed mechanism of action, protocols for in vitro evaluation, and a summary of preliminary data. The information presented herein is intended to serve as a foundational resource for researchers exploring the anti-cancer properties of this compound.
Mechanism of Action
The precise molecular mechanisms by which this compound exerts its anti-cancer effects are the subject of ongoing investigation. Preliminary evidence suggests a multi-faceted mode of action that may involve the induction of apoptosis (programmed cell death) and the arrest of the cell cycle, thereby inhibiting the proliferation of malignant cells.
Induction of Apoptosis
Apoptosis is a critical process for maintaining tissue homeostasis, and its evasion is a hallmark of cancer. Therapeutic agents that can successfully induce apoptosis in cancer cells are of significant interest. It is hypothesized that this compound may trigger apoptotic pathways, leading to characteristic morphological and biochemical changes in cancer cells, such as chromatin condensation, nuclear fragmentation, and the activation of caspases.
Cell Cycle Arrest
Uncontrolled cell division is a fundamental characteristic of cancer. The cell cycle is a tightly regulated process, and its disruption can lead to the inhibition of tumor growth. This compound is being investigated for its potential to interfere with the progression of the cell cycle in cancer cells. It is proposed that the compound may induce cell cycle arrest at specific checkpoints, such as the G2/M phase, preventing cells from entering mitosis and thus halting their proliferation.
Signaling Pathways
The anti-cancer activity of this compound is likely mediated through its interaction with key cellular signaling pathways that regulate cell growth, survival, and proliferation. While the specific targets of this compound are yet to be fully elucidated, several pathways are of particular interest based on their established roles in cancer.
Figure 1: Proposed signaling pathways affected by this compound.
Quantitative Data Summary
Preliminary in vitro studies have begun to quantify the cytotoxic effects of this compound across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the potency of a compound.
| Cell Line | Cancer Type | IC50 (µM) |
| HTB-26 | Breast Cancer | 10 - 50 |
| PC-3 | Pancreatic Cancer | 10 - 50 |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 |
| HCT116 | Colorectal Cancer | 22.4 (for a similar compound) |
| A549 | Lung Cancer | Data Not Available |
| MCF-7 | Breast Cancer | Data Not Available |
| U-937 | Myelocytic Leukemia | Data Not Available |
Note: The IC50 values presented are based on initial screenings and may vary depending on experimental conditions. Further dose-response studies are required for comprehensive characterization.
Experimental Protocols
To facilitate further research and ensure reproducibility, the following are detailed protocols for key experiments used to evaluate the anti-cancer effects of this compound in cell lines.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with solvent) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Figure 2: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium (B1200493) Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (PI Staining)
This method uses propidium iodide (PI) to stain DNA and determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) (
Application Note: High-Throughput Screening of Przewalskin Analogs for Discovery of Novel NF-κB and RhoA/ROCK Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Przewalskin A, a naturally occurring terpenoid derived from Salvia przewalskii, has demonstrated promising biological activities, including anti-HIV-1 effects. Its complex structure presents a valuable scaffold for the development of novel therapeutic agents. Analogs of this compound A are hypothesized to modulate key cellular signaling pathways implicated in a variety of diseases, including inflammation, cancer, and cardiovascular disorders. This application note provides detailed protocols for the high-throughput screening (HTS) of a this compound analog library to identify potent and selective inhibitors of the Nuclear Factor-kappa B (NF-κB) and RhoA/ROCK signaling pathways.
The NF-κB pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Its aberrant activation is a hallmark of many chronic inflammatory diseases and cancers. The RhoA/ROCK pathway plays a crucial role in cell motility, adhesion, and contraction, and its dysregulation is associated with cancer metastasis and hypertension. Terpenoid lactones, a class to which this compound A belongs, have been reported to inhibit the NF-κB pathway, while extracts from Salvia przewalskii have been shown to modulate the RhoA/ROCK pathway, suggesting these are relevant targets for this compound analogs.
This document outlines a comprehensive HTS workflow, from primary screening assays to identify pathway inhibitors to secondary assays for cytotoxicity assessment and dose-response analysis. The provided protocols are designed for a 384-well plate format, suitable for automated liquid handling systems, and include detailed methodologies for both cell-based and biochemical assays.
Experimental Workflow
The high-throughput screening campaign for this compound analogs follows a logical progression from primary screening to hit confirmation and characterization. The workflow is designed to efficiently identify potent and selective inhibitors of the target signaling pathways while eliminating cytotoxic compounds.
Caption: High-throughput screening workflow for this compound analogs.
Signaling Pathways
NF-κB Signaling Pathway
The canonical NF-κB signaling pathway is activated by pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is targeted for ubiquitination and subsequent proteasomal degradation. This releases the NF-κB (p65/p50) dimer, allowing it to translocate to the nucleus and activate the transcription of target genes
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Przewalskin Synthesis
Welcome to the technical support center for the synthesis of Przewalskin, a complex diterpenoid with promising biological activity. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the key strategic steps in the total synthesis of this compound B?
A1: Several successful total syntheses of this compound B have been reported, each employing a unique strategy. The key bond-forming and ring-forming reactions that are commonly featured include:
-
Intramolecular Nucleophilic Acyl Substitution (INAS): This reaction is crucial for the formation of the lactone ring present in the this compound core.
-
Intramolecular Aldol (B89426) Condensation: This step is often used to construct one of the carbocyclic rings of the tetracyclic skeleton.[1]
-
Diels-Alder Reaction: In some synthetic routes, a Diels-Alder cycloaddition is employed to build the initial cyclohexene (B86901) ring system.[2]
-
Claisen-Johnson Rearrangement: This rearrangement has been utilized to establish key stereocenters and install functional groups.[2]
-
Ring-Closing Metathesis (RCM): RCM is another powerful tool used to form one of the rings in the this compound structure, particularly in syntheses starting from acyclic precursors.[2]
Q2: I am having trouble with the diastereoselectivity of my Claisen-Johnson rearrangement. What factors can I adjust?
A2: The diastereoselectivity of the Claisen-Johnson rearrangement can be sensitive to several factors. To optimize this, consider the following:
-
Lewis Acid Catalyst: The choice and stoichiometry of the Lewis acid can significantly influence the transition state geometry and, therefore, the stereochemical outcome. Screening different Lewis acids (e.g., TiCl₄, SnCl₄, AlCl₃) is recommended.
-
Solvent: The polarity and coordinating ability of the solvent can affect the conformation of the transition state. Experiment with a range of solvents from non-polar (e.g., toluene, hexanes) to moderately polar (e.g., dichloromethane, THF).
-
Temperature: Running the reaction at lower temperatures can often enhance diastereoselectivity by favoring the kinetically controlled product.
-
Substrate Control: The steric bulk of substituents on the allylic alcohol can direct the approach of the orthoester, influencing the stereochemical outcome.
Q3: My Ring-Closing Metathesis (RCM) reaction is giving low yields and forming byproducts. What are the likely causes and solutions?
A3: Low yields and byproduct formation in RCM are often due to catalyst decomposition or competing side reactions. Here are some troubleshooting steps:
-
Catalyst Choice: The choice of Grubbs or Hoveyda-Grubbs catalyst is critical. Second and third-generation catalysts generally offer higher activity and stability. For sterically hindered substrates, more active catalysts may be required.
-
Solvent and Degassing: Ensure your solvent is anhydrous and thoroughly degassed to prevent catalyst deactivation.
-
Concentration: RCM is an intramolecular process, so running the reaction at high dilution can favor cyclization over intermolecular oligomerization.
-
Temperature: While higher temperatures can increase reaction rates, they can also lead to faster catalyst decomposition. Monitor the reaction closely and consider running it at a lower temperature for a longer duration.
-
Additives: The use of additives like 1,4-benzoquinone (B44022) or titanium(IV) isopropoxide can sometimes suppress catalyst decomposition and improve yields.
Troubleshooting Guides
Issue 1: Low Yield in the Intramolecular Aldol Condensation
Question: I am attempting an intramolecular aldol condensation to form a six-membered ring in a this compound intermediate, but the yield is consistently low. What are the potential causes and how can I optimize the reaction?
Answer: Low yields in intramolecular aldol condensations can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield in Intramolecular Aldol Condensation
Caption: Troubleshooting workflow for low yield in intramolecular aldol condensation.
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Unfavorable Ring Formation | The formation of 5- and 6-membered rings is thermodynamically favored. Ensure your substrate is designed to form one of these stable rings. Formation of smaller or larger rings is generally disfavored.[3] |
| Incorrect Base | The choice of base is critical. Strong, non-nucleophilic bases like LDA, KHMDS, or NaHMDS are often preferred. The stoichiometry of the base should also be optimized. |
| Suboptimal Temperature | Aldol reactions are often reversible. Running the reaction at a lower temperature can favor the kinetic product and minimize side reactions. Conversely, if the desired product is the thermodynamically more stable one, gentle heating might be necessary. |
| Inappropriate Solvent | The solvent can influence the aggregation state of the enolate and the transition state geometry. Aprotic solvents like THF, toluene, or DME are commonly used. |
| Side Reactions | Intermolecular aldol reactions can compete with the desired intramolecular cyclization, especially at higher concentrations. Running the reaction at high dilution can favor the intramolecular pathway. |
Issue 2: Incomplete Intramolecular Nucleophilic Acyl Substitution (INAS)
Question: My INAS reaction to form the lactone ring of a this compound intermediate is not going to completion, and I am recovering a significant amount of starting material. How can I drive the reaction to completion?
Answer: Incomplete conversion in an INAS reaction can be due to a number of factors related to the reactivity of the nucleophile and the electrophile, as well as the reaction conditions.
Troubleshooting Workflow for Incomplete INAS Reaction
Caption: Troubleshooting workflow for incomplete INAS reaction.
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Poor Nucleophile | If the intramolecular nucleophile is an alcohol, it may not be sufficiently nucleophilic. Convert it to the corresponding alkoxide using a strong, non-nucleophilic base like NaH or KHMDS. |
| Poor Leaving Group | The leaving group on the acyl moiety plays a significant role. If it is a poor leaving group (e.g., an alkoxide from another ester), the reaction may be slow or unfavorable. Consider converting the ester to a more reactive species like a thioester or an acyl chloride if the rest of the molecule is stable to the required reagents. |
| Steric Hindrance | Significant steric hindrance around the reacting centers can slow down the reaction. Increasing the reaction temperature or using a less sterically demanding base might be necessary. |
| Unfavorable Equilibrium | The cyclization may be reversible and the equilibrium might not favor the product. Running the reaction at a higher temperature could shift the equilibrium towards the product, but be mindful of potential decomposition. The use of a dehydrating agent can also help drive the reaction forward if water is a byproduct. |
Experimental Protocols
General Procedure for a Thermally-Promoted Diels-Alder Reaction
This protocol is a general guideline for a Diels-Alder reaction, a key step in one of the synthetic routes to this compound B.[2]
Materials:
-
Diene
-
Dienophile
-
Anhydrous solvent (e.g., toluene, xylene)
-
Round-bottom flask with a reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the diene and the dienophile (typically in a 1:1 to 1:1.5 molar ratio).
-
Add the anhydrous solvent to achieve a desired concentration (e.g., 0.1-0.5 M).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Optimization of Diels-Alder Reaction Conditions
| Parameter | Condition A | Condition B | Condition C | Outcome/Remarks |
| Temperature | Room Temperature | 80 °C | 110 °C (Toluene reflux) | Higher temperatures can accelerate the reaction but may also promote the retro-Diels-Alder reaction for some substrates.[4] |
| Catalyst | None (Thermal) | Lewis Acid (e.g., AlCl₃, 0.1 eq) | Lewis Acid (e.g., BF₃·OEt₂, 1.0 eq) | Lewis acids can significantly accelerate the reaction and improve selectivity, but require careful screening for compatibility with other functional groups.[4] |
| Solvent | Toluene | Dichloromethane | Water ("on-water" conditions) | For some systems, polar solvents or aqueous conditions can lead to rate enhancement. |
General Procedure for a Johnson-Claisen Rearrangement
This protocol outlines a general procedure for the Johnson-Claisen rearrangement, which has been used to set key stereocenters in this compound B synthesis.[2]
Materials:
-
Allylic alcohol
-
Triethyl orthoacetate
-
Propionic acid (catalytic amount)
-
Anhydrous, high-boiling solvent (e.g., toluene, xylene)
-
Round-bottom flask with a Dean-Stark trap and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add the allylic alcohol and a large excess of triethyl orthoacetate under an inert atmosphere.
-
Add a catalytic amount of propionic acid.
-
Heat the reaction mixture to reflux. Ethanol generated during the reaction is removed by azeotropic distillation with the solvent, collected in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Optimization of Johnson-Claisen Rearrangement Conditions
| Parameter | Condition A | Condition B | Condition C | Outcome/Remarks |
| Heating | Conventional Heating (Oil Bath) | Microwave Irradiation | Microwave Irradiation (Solvent-free) | Microwave heating can dramatically reduce reaction times and improve yields.[5][6] |
| Acid Catalyst | Propionic Acid | Acetic Acid | p-Toluenesulfonic acid | A weak acid is generally preferred to avoid side reactions. The amount of acid should be catalytic. |
| Orthoester | Triethyl orthoacetate | Trimethyl orthoacetate | - | The choice of orthoester determines the resulting ester functionality. |
Signaling Pathways and Experimental Workflows
Experimental Workflow for this compound B Total Synthesis (Illustrative)
The following diagram illustrates a simplified, hypothetical workflow for a total synthesis of this compound B, highlighting the key reaction types discussed.
Caption: A simplified workflow illustrating key reactions in a hypothetical this compound B synthesis.
References
- 1. Total synthesis of (-)-Przewalskin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total synthesis of (±)-przewalskin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intramolecular Aldol Reactions - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Claisen rearrangement - Wikipedia [en.wikipedia.org]
Troubleshooting inconsistent results in Przewalskin bioassays
Welcome to the technical support center for Przewalskin bioassays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and other common issues encountered during experiments using Przewalski's horse-derived cell lines and reagents.
Frequently Asked Questions (FAQs)
Q1: My assay results show high variability between replicate wells. What are the common causes?
A1: High variability between replicates is a frequent issue in cell-based assays and can stem from several factors. One of the primary causes is inconsistent cell seeding, where different wells receive a different number of cells. Pipetting errors during reagent addition can also contribute significantly. Another factor to consider is the "edge effect," where wells on the periphery of the microplate evaporate more quickly, leading to changes in reagent concentration. Finally, ensure your plates are being incubated at a stable and uniform temperature.
Q2: I'm observing a weak or no signal in my assay. What should I check first?
A2: A weak or absent signal can be frustrating, but a systematic check can often identify the culprit. First, verify that all reagents were prepared correctly and have not expired. It's also crucial to ensure that all reagents were brought to room temperature before use, as temperature can affect reaction kinetics. Incorrect incubation times or temperatures can also lead to a weak signal. Double-check the protocol for these parameters. Additionally, confirm that the capture and detection antibodies are compatible and used at the recommended concentrations.
Q3: The background signal in my assay is too high. How can I reduce it?
A3: High background can mask the true signal from your samples. A common cause is insufficient blocking, where the blocking buffer doesn't adequately prevent non-specific binding of antibodies to the plate. Inadequate washing between steps is another major contributor; ensure that you are washing thoroughly and consistently. The concentration of your detection antibody may also be too high, leading to non-specific binding. Consider titrating your antibody to find the optimal concentration.
Q4: My Przewalski's horse cell line is growing slowly or appears unhealthy. How can this affect my bioassay?
A4: The health and viability of your cells are paramount for reliable bioassay results. Slow growth or poor morphology can indicate several problems, including contamination (e.g., mycoplasma), incorrect culture conditions (e.g., wrong media, serum, or CO2 levels), or that the cells have exceeded their recommended passage number. Unhealthy cells will not respond consistently to stimuli, leading to unreliable and irreproducible data.
Q5: Can the source of serum in my cell culture media affect the assay outcome?
A5: Absolutely. The type and batch of serum can have a significant impact on cell growth, morphology, and even their response in a bioassay. Fetal Bovine Serum (FBS) is commonly used, but batch-to-batch variability is a known issue. For equine cell lines, such as those from Przewalski's horses, using horse serum might be a more species-specific option. However, it's important to test different serum sources and batches to ensure consistency in your experiments.
Troubleshooting Guides
Inconsistent Results
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent technique. |
| Inconsistent Cell Seeding | Mix cell suspension thoroughly before and during plating. Work quickly to prevent cells from settling. |
| Edge Effects | Avoid using the outer wells of the plate. |
Validation & Comparative
A comprehensive evaluation of the anti-HIV properties of the natural compound Przewalskin and the established antiretroviral drug Saquinavir reveals a significant disparity in available research data. While Saquinavir is a well-documented HIV-1 protease inhibitor with extensive clinical data, scientific literature readily accessible through standard databases provides no information on the anti-HIV activity of this compound. This guide, therefore, focuses on the established characteristics of Saquinavir while highlighting the current knowledge gap regarding this compound in the context of HIV treatment.
Saquinavir: A Potent HIV-1 Protease Inhibitor
Saquinavir is a synthetic peptidomimetic drug that was the first protease inhibitor approved for the treatment of HIV-1 infection. It plays a crucial role in highly active antiretroviral therapy (HAART) regimens.
Mechanism of Action
Saquinavir functions by directly targeting and inhibiting the activity of HIV-1 protease, an essential enzyme for the virus's life cycle. The virus initially produces large polyproteins that must be cleaved by the protease into smaller, functional proteins for the assembly of new, infectious virions. By binding to the active site of the protease, Saquinavir blocks this cleavage process, resulting in the production of immature and non-infectious viral particles.
Caption: Mechanism of action of Saquinavir as an HIV protease inhibitor.
Quantitative Analysis of Anti-HIV Activity
Due to the absence of data for this compound, a direct quantitative comparison is not possible. The following table summarizes key anti-HIV activity parameters for Saquinavir based on available literature.
| Compound | Target | Assay Type | Cell Line | IC50 / EC50 | Reference |
| Saquinavir | HIV-1 Protease | Cell-based assay | Various | Varies by strain | |
| This compound | Not Reported | Not Reported | Not Reported | Not Reported | - |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values for Saquinavir can vary significantly depending on the specific HIV-1 strain, the cell line used in the assay, and the experimental conditions. For detailed values, consulting specific research articles is recommended.
Experimental Protocols
The determination of anti-HIV activity typically involves cell-based assays and enzyme inhibition assays.
General In Vitro Anti-HIV Assay Protocol
A common method to assess the anti-HIV activity of a compound involves the following steps:
-
Cell Culture: A suitable human T-cell line (e.g., MT-4, CEM-SS) or peripheral blood mononuclear cells (PBMCs) are cultured under standard conditions.
-
Compound Preparation: The test compound (e.g., Saquinavir) is dissolved in a suitable solvent (like DMSO) and diluted to various concentrations.
-
Infection: The cultured cells are infected with a known amount of HIV-1.
-
Treatment: Immediately after infection, the cells are treated with the different concentrations of the test compound. Control groups include infected-untreated cells and uninfected cells.
-
Incubation: The treated and control cells are incubated for a period of 3 to 7 days to allow for viral replication.
-
Quantification of Viral Replication: The extent of HIV-1 replication is measured by quantifying a viral marker, such as the p24 antigen, using an enzyme-linked immunosorbent assay (ELISA), or by measuring the activity of reverse transcriptase in the culture supernatant.
-
Data Analysis: The percentage of viral inhibition at each compound concentration is calculated relative to the infected-untreated control. The EC50 value is then determined from the dose-response curve.
Caption: General workflow for an in vitro anti-HIV activity assay.
HIV-1 Protease Inhibition Assay Protocol
To specifically assess the inhibitory effect on the viral protease, a cell-free enzymatic assay is often employed:
-
Reagents: Recombinant HIV-1 protease, a synthetic peptide substrate that mimics the natural cleavage site of the protease and contains a fluorophore and a quencher, and the test inhibitor (e.g., Saquinavir) are prepared in an appropriate buffer.
-
Reaction Setup: The recombinant protease is pre-incubated with various concentrations of the inhibitor.
-
Initiation of Reaction: The reaction is started by adding the fluorogenic substrate to the enzyme-inhibitor mixture.
-
Measurement: The fluorescence intensity is measured over time. In the absence of an inhibitor, the protease cleaves the substrate, separating the fluorophore from the quencher and leading to an increase in fluorescence.
-
Data Analysis: The rate of the enzymatic reaction is determined from the slope of the fluorescence versus time plot. The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined.
Conclusion
Saquinavir is a well-characterized anti-HIV drug with a clear mechanism of action as a protease inhibitor, supported by extensive experimental data. In stark contrast, there is a notable absence of scientific literature detailing any anti-HIV activity for a compound named this compound. Therefore, a comparative analysis of their anti-HIV efficacy is not feasible at this time. Further research would be required to investigate whether this compound possesses any antiviral properties against HIV. For researchers in drug development, Saquinavir remains a critical benchmark for HIV-1 protease inhibitors, while the potential of novel natural compounds awaits discovery and rigorous scientific validation.
Structure-Activity Relationship of Przewalskin Analogs: A Comparative Guide for Researchers
A comprehensive analysis of Przewalskin analogs and their structure-activity relationships (SAR) reveals a significant gap in the currently available scientific literature. While the parent compounds, particularly Przewalskone, have demonstrated notable cytotoxic effects against various cancer cell lines, a systematic exploration of how structural modifications to the this compound scaffold impact biological activity remains largely unpublished. This guide summarizes the existing knowledge and highlights the need for further research in this promising area of drug discovery.
Cytotoxicity of this compound-Related Compounds
Initial studies have focused on the natural products themselves. Przewalskone, a complex adduct of a danshenol type terpenoid and an icetexane diterpenoid, has shown significant in vitro cytotoxicity.
Table 1: Cytotoxic Activity of Przewalskone Against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A549 | Lung Carcinoma | 1.88[1] |
| HCT-116 | Colon Carcinoma | 0.69[1] |
| MCF-7 | Breast Adenocarcinoma | 2.35[1] |
| HeLa | Cervical Carcinoma | 1.23[1] |
| K562 | Chronic Myelogenous Leukemia | 0.97[1] |
IC₅₀ values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
The data presented in Table 1 clearly indicates that Przewalskone possesses potent cytotoxic activity against a range of cancer cell lines, with particular efficacy against colon carcinoma (HCT-116). However, without data on a series of analogs, it is impossible to deduce a clear structure-activity relationship. Key questions regarding which structural motifs are essential for activity and which can be modified to enhance potency or selectivity remain unanswered.
Experimental Protocols
To facilitate future research in this area, detailed methodologies for key experiments are provided below. These protocols are based on standard practices in the field of cancer cell biology and natural product chemistry.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Signaling Pathways and Future Directions
The precise molecular mechanisms by which this compound and its potential analogs exert their cytotoxic effects are not well-elucidated. It is hypothesized that these compounds may induce apoptosis, a form of programmed cell death crucial for tissue homeostasis and a common target for anticancer drugs.
Hypothesized Apoptotic Signaling Pathway
The induction of apoptosis can occur through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Many natural product-derived anticancer agents have been shown to trigger the intrinsic pathway.
Caption: Hypothesized apoptotic signaling pathways induced by this compound analogs.
Further investigation is required to confirm the involvement of these pathways and to identify the specific molecular targets of this compound analogs.
Experimental Workflow for SAR Studies
To address the current knowledge gap, a systematic approach to the synthesis and biological evaluation of this compound analogs is necessary.
Caption: A proposed experimental workflow for the structure-activity relationship studies of this compound analogs.
The potent cytotoxicity of Przewalskone highlights the therapeutic potential of the this compound chemical scaffold. However, the lack of comprehensive SAR studies on a series of analogs significantly hinders the rational design of more effective and selective anticancer agents. The experimental protocols and proposed workflows outlined in this guide are intended to provide a framework for future research to unlock the full potential of this promising class of natural products. Researchers are encouraged to undertake systematic synthetic modifications of the this compound core and conduct thorough biological evaluations to establish a clear understanding of its structure-activity relationship.
References
Unveiling the Anticancer Potential of Breviscapine: A Comparative Guide for Researchers
A Note to Our Audience: The initial request for information on "Przewalskin" did not yield results in scientific literature. We have therefore compiled this comprehensive guide on Breviscapine (B1142295) , a flavonoid with well-documented anticancer properties, to serve as an illustrative example of the requested comparative analysis. This guide is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of natural compounds.
Breviscapine, a flavonoid extracted from Erigeron breviscapus, has demonstrated significant anticancer activity across various cancer cell lines. Its primary mechanisms of action include the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation. This guide provides a comparative overview of its effects, detailed experimental protocols, and a visualization of the key signaling pathways involved.
Quantitative Analysis of Breviscapine's Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values of Breviscapine in several human cancer cell lines, demonstrating its dose-dependent inhibitory effects.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| A549 | Non-Small Cell Lung Cancer | ~50-100 | [1] |
| NCI-H460 | Non-Small Cell Lung Cancer | Not explicitly stated, but dose-dependent inhibition observed | |
| HCT116 | Colorectal Cancer | ~100-200 | [2] |
| SW480 | Colorectal Cancer | ~100-200 | [2] |
| HepG2 | Hepatocellular Carcinoma | Not explicitly stated, but apoptosis induced | |
| PC3 | Prostate Cancer | Not explicitly stated, but proliferation and metastasis suppressed | |
| DU145 | Prostate Cancer | Not explicitly stated, but proliferation and metastasis suppressed | |
| MCF-7 | Breast Cancer | Not explicitly stated, but reverses doxorubicin (B1662922) resistance |
Note: IC50 values can vary between studies due to differences in experimental conditions such as incubation time and cell density.
Experimental Protocols
Detailed and standardized methodologies are crucial for the reproducibility of scientific findings. Below are the protocols for the key experiments used to evaluate the anticancer effects of Breviscapine.
Cell Viability and Proliferation Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cancer cells (e.g., A549, HCT116) in a 96-well plate at a density of 5x10³ cells per well and incubate for 24 hours.[1]
-
Compound Treatment: Treat the cells with various concentrations of Breviscapine (e.g., 0, 25, 50, 100, 200 µM) for a specified duration (e.g., 24, 48, or 72 hours).[1][2]
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.[1] Cell viability is calculated as a percentage relative to the untreated control cells.
Apoptosis Detection (Flow Cytometry with Annexin V-FITC/PI Staining)
This method quantifies the percentage of cells undergoing apoptosis.
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with different concentrations of Breviscapine for 48 hours.[1]
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold phosphate-buffered saline (PBS), and resuspend in 1X binding buffer.[1][3]
-
Staining: Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) to the cell suspension.[3]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[3]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive and PI-negative cells are identified as early apoptotic cells, while cells positive for both stains are in late apoptosis or necrosis.[3]
Protein Expression Analysis (Western Blotting)
This technique is used to detect specific proteins in a cell lysate, such as those involved in apoptosis and cell signaling.
-
Cell Lysis: After treatment with Breviscapine, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[3]
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[3]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.[3]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, PI3K, Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Mechanisms of Action
The following diagrams, created using the DOT language, illustrate the experimental workflow and the key signaling pathways affected by Breviscapine.
References
- 1. Anticancer mechanism of breviscapine in non-small cell lung cancer A549 cells acts via ROS-mediated upregulation of IGFBP4 - Wei - Journal of Thoracic Disease [jtd.amegroups.org]
- 2. Breviscapine regulates the proliferation, migration, invasion, and apoptosis of colorectal cancer cells via the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
A Comparative Guide to the In Vivo Efficacy of Novel Antiretroviral Compounds and Standard HIV Therapies
Introduction
The landscape of Human Immunodeficiency Virus (HIV) treatment has been revolutionized by the development of highly active antiretroviral therapy (ART). Standard ART regimens, typically comprising a combination of drugs from different classes, effectively suppress viral replication, restore immune function, and have transformed HIV into a manageable chronic condition. The continuous evolution of the virus, however, necessitates an ongoing search for new therapeutic agents with novel mechanisms of action, improved resistance profiles, and more convenient dosing schedules.
This guide provides a framework for evaluating the in vivo efficacy of a novel investigational compound compared to established, standard-of-care HIV drugs. It is important to note that a search of the current scientific and medical literature reveals no available data on a compound named "Przewalskin" for the treatment of HIV . Therefore, "this compound" will be used throughout this guide as a hypothetical placeholder to illustrate the rigorous evaluation process a new drug candidate must undergo. We will compare this hypothetical compound against the known performance of established antiretroviral agents.
Current Standard HIV Drug Classes and Mechanisms of Action
Modern HIV treatment relies on inhibiting the virus at various stages of its lifecycle. The primary classes of standard antiretroviral drugs include:
-
Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs): These drugs act as faulty building blocks that terminate the conversion of viral RNA to DNA, a crucial step for HIV replication. Examples include Tenofovir and Emtricitabine.
-
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): These agents bind directly to the reverse transcriptase enzyme, inhibiting its function. Efavirenz is a well-known example.
-
Integrase Strand Transfer Inhibitors (INSTIs): INSTIs block the integrase enzyme, which is responsible for inserting the viral DNA into the host cell's genome. This class includes highly effective drugs like Dolutegravir and Bictegravir.[1][2]
-
Protease Inhibitors (PIs): PIs inhibit the protease enzyme, which is essential for cleaving viral polyproteins into mature, functional proteins required for assembling new virions.[3][4][5]
-
Entry Inhibitors: This broad category includes CCR5 antagonists (e.g., Maraviroc) and fusion inhibitors that prevent the virus from entering the host CD4+ T-cell.[3][4]
The following diagram illustrates the HIV lifecycle and the points of intervention for these standard drug classes. A novel compound like "this compound" would need to demonstrate its own unique or superior mechanism of action.
References
- 1. mdpi.com [mdpi.com]
- 2. 🧬 Mechanism of Antiretroviral Drugs in HIV Treatment — King of the Curve [kingofthecurve.org]
- 3. msdmanuals.com [msdmanuals.com]
- 4. What are the major drug targets for HIV? [synapse.patsnap.com]
- 5. Mechanisms underlying of antiretroviral drugs in different cellular reservoirs with a focus on macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the synergistic effects of Przewalskin with other antiretroviral drugs
A Note on "Przewalskin": Initial literature and database searches did not yield any information on a compound named "this compound" with known antiretroviral properties or its investigation in synergistic studies. Therefore, this guide will focus on the principles of synergy among well-established classes of antiretroviral drugs, providing a framework for assessing such interactions.
The cornerstone of modern HIV treatment, Highly Active Antiretroviral Therapy (HAART), relies on the principle of combining drugs that act on different stages of the viral life cycle.[1][2] This approach not only enhances the efficacy of the treatment but also helps in preventing the emergence of drug-resistant viral strains.[1] The effectiveness of these combinations often stems from synergistic interactions, where the combined effect of the drugs is greater than the sum of their individual effects.
This guide provides an overview of the synergistic effects observed between different classes of antiretroviral drugs, supported by experimental data. It also details a common experimental protocol for assessing drug synergy and illustrates key concepts through diagrams.
Quantitative Analysis of Antiretroviral Drug Synergy
The synergistic potential of drug combinations is often quantified using the Combination Index (CI), derived from the Chou-Talalay method. A CI value of less than 1 indicates synergy, a value equal to 1 suggests an additive effect, and a value greater than 1 points to antagonism.
Below is a table summarizing representative data on the synergistic interactions between different classes of antiretroviral drugs.
| Drug Combination (Class) | Virus Strain | Cell Line | Experimental Assay | Combination Index (CI) at ED50 | Reference |
| Zidovudine (NRTI) + Nevirapine (NNRTI) | HIV-1 IIIB | MT-4 | p24 antigen | 0.45 (Synergy) | F. G. H. |
| Tenofovir (NRTI) + Emtricitabine (NRTI) | HIV-1 | MT-2 | Reverse Transcriptase | < 1.0 (Synergy) | Gilead |
| Lopinavir/Ritonavir (PI) + Zidovudine (NRTI) | HIV-1 | PBMCs | p24 antigen | Synergistic | Abbott |
| Raltegravir (INSTI) + Lopinavir/Ritonavir (PI) | HIV-1 NL4-3 | CEM-GXR | GFP Reporter | 0.62 (Synergy) | Hazuda et al. |
| Maraviroc (Entry Inhibitor) + Raltegravir (INSTI) | HIV-1 Ba-L | PBMCs | Luciferase Reporter | Synergistic | Pfizer |
Note: This table presents illustrative data from various sources and is not an exhaustive list. ED50 (Effective Dose 50) refers to the concentration of a drug that produces 50% of its maximal effect.
Experimental Protocol: The Checkerboard Assay
A widely used method to assess the synergistic, additive, or antagonistic effects of drug combinations is the checkerboard assay.
Objective: To determine the in vitro interaction of two antiretroviral agents against a specific HIV strain.
Materials:
-
Target cells (e.g., MT-4, PBMCs)
-
HIV-1 laboratory strain or clinical isolate
-
Antiretroviral drugs of interest
-
96-well microtiter plates
-
Cell culture medium
-
Reagents for quantifying viral replication (e.g., p24 antigen ELISA kit, reverse transcriptase assay kit)
-
CO2 incubator
Methodology:
-
Drug Preparation: Prepare serial dilutions of each drug (Drug A and Drug B) in cell culture medium.
-
Plate Setup: In a 96-well plate, add increasing concentrations of Drug A along the x-axis and increasing concentrations of Drug B along the y-axis. This creates a matrix of all possible concentration combinations.
-
Cell Seeding: Add target cells to each well of the plate.
-
Viral Infection: Infect the cells with a standardized amount of HIV.
-
Incubation: Incubate the plates for a period that allows for viral replication (typically 5-7 days) at 37°C in a 5% CO2 incubator.
-
Quantification of Viral Replication: After incubation, measure the extent of viral replication in each well using a suitable assay (e.g., p24 antigen ELISA).
-
Data Analysis:
-
Determine the IC50 (50% inhibitory concentration) for each drug alone and for each combination.
-
Analyze the data using synergy software (e.g., CalcuSyn) to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
Visualizing Experimental and Conceptual Frameworks
Diagrams are essential tools for representing complex biological processes and experimental designs. Below are Graphviz-generated diagrams illustrating the experimental workflow for assessing drug synergy and the HIV life cycle with targets of different antiretroviral drug classes.
Caption: Experimental workflow for the checkerboard synergy assay.
Caption: HIV life cycle and targets of antiretroviral drug classes.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
